4-Propylbiphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

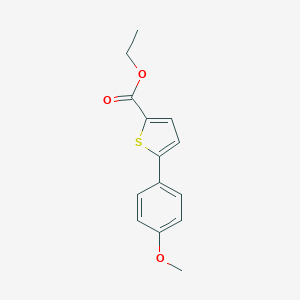

4-Propylbiphenyl is an organic compound with the chemical formula C15H18 . In its structure, a propyl group is attached to the 4-position carbon atom of the biphenyl molecule . It is a colorless liquid with a benzene-like aroma .

Synthesis Analysis

In terms of preparation, 4-Propylbiphenyl can be obtained by reacting biphenyl with propylbromide . The detailed synthesis method involves the choice of reaction conditions, catalysts, and solvents, and needs to be carried out under the conditions of organic synthesis in the laboratory .Molecular Structure Analysis

The molecular formula of 4-Propylbiphenyl is C15H16 . Its average mass is 196.288 Da and its monoisotopic mass is 196.125198 Da .Physical And Chemical Properties Analysis

4-Propylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 304.4±12.0 °C at 760 mmHg, and a flash point of 141.4±10.3 °C . It also has good solubility and can be dissolved in common organic solvents, such as ethanol, acetone, and dichloromethane .Applications De Recherche Scientifique

Liquid Crystal Design

4-Propylbiphenyl can be used in the design of liquid crystals. Research has shown that sexiphenyl-based liquid crystals, which incorporate alkyl terminals and lateral substitutions of the sexiphenyl core, can achieve temperature-stable and broad nematic phases . This makes them promising for optical and electronic applications .

Optoelectronics

The high birefringence values of these liquid crystalline materials make them suitable for use in optoelectronics . Optoelectronic devices convert light into electricity or vice versa, and are used in a wide range of applications, including solar cells, LED lights, and photodetectors .

Photonics

Photonics involves the generation, emission, transmission, modulation, signal processing, switching, amplification, and detection/sensing of light. The high birefringence values of these liquid crystalline materials make them suitable for use in photonics .

Electronics

The high birefringence values of these liquid crystalline materials make them suitable for use in electronics . They could be used in various electronic devices, including transistors, diodes, and sensors .

Antibacterial Agents

Biphenyl derivatives, such as 4-Propylbiphenyl, have been studied for their potential as antibacterial agents . Some of these compounds have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

Drug Development

The unique structure and properties of biphenyl derivatives make them promising candidates for the development of new drugs . They could be used to develop novel structures of antibacterial drugs that are chemically different from currently known antibiotics .

Safety and Hazards

Propriétés

IUPAC Name |

1-phenyl-4-propylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYIXKXYHOLMRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908109 |

Source

|

| Record name | 4-Propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylbiphenyl | |

CAS RN |

10289-45-9 |

Source

|

| Record name | 4-Propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the molecular structure of 4-Propylbiphenyl derivatives influence their liquid crystal properties?

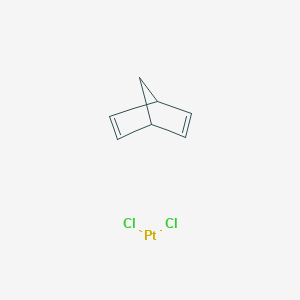

A: Studies on 4-(trans-4-propylcyclohexyl)benzonitrile (3-CBCN), a 4-Propylbiphenyl derivative, reveal a direct relationship between its molecular structure and liquid crystal behavior. [] The rigid, rod-like structure of 3-CBCN contributes to its ability to form a nematic liquid crystal phase. Furthermore, comparisons with structurally similar compounds, such as 4′-propylbiphenyl-4-carbonitrile (3-BBCN) and trans, trans-4′-propylbicyclohexyl-4-carbonitrile (3-CCCN), highlight how variations in molecular flexibility and intermolecular interactions impact mesophase stability and transition temperatures. [, ]

Q2: Can 4-Propylbiphenyl derivatives be degraded by microorganisms?

A: Research demonstrates that the 4-Propylbiphenyl derivative 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propylbiphenyl (DTMDPB), a fluorinated liquid crystal monomer (FLCM), can be biotransformed by microbial communities. [] Specifically, the enrichment culture BG1, containing Sphingopyxis and Agromyces species, exhibited the capacity to degrade DTMDPB through a series of enzymatic reactions, including reductive defluorination, ether bond cleavage, and aromatic ring opening. [] This finding suggests a potential for bioremediation of environments contaminated with FLCMs.

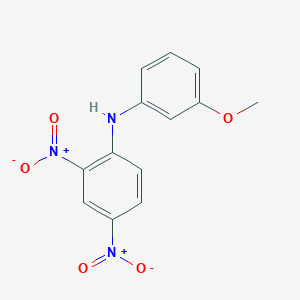

Q3: How do substituents on the 4-Propylbiphenyl scaffold affect the material properties of oxadiazole derivatives?

A: Introducing amine moieties and varying the alkyl chain length on the 4-Propylbiphenyl core of oxadiazole derivatives significantly impacts their morphology and photophysical properties. [] For example, incorporating a dimethylamino group and a heptyl chain resulted in a nematic liquid-crystalline phase, while a shorter propyl chain led to a crystalline structure. [] This highlights the potential for tailoring the properties of these materials for applications in optoelectronic devices by fine-tuning their molecular structure.

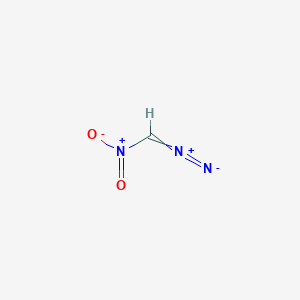

Q4: What insights can molecular docking studies provide regarding the interactions of 4-Propylbiphenyl derivatives with biological targets?

A: Molecular docking simulations have been employed to investigate the binding modes and affinities of 4-Propylbiphenyl-containing sydnones to cancer-related proteins. [] These studies revealed favorable interactions with targets like EGF-TK, suggesting a potential mechanism for their observed antiproliferative effects. [] Computational approaches like these offer valuable tools for understanding structure-activity relationships and guiding the development of more potent and selective drug candidates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)